molecular formula C15H16ClN3O3 B6419597 N-(2-chlorobenzyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide CAS No. 1105201-92-0

N-(2-chlorobenzyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

Cat. No.: B6419597
CAS No.: 1105201-92-0
M. Wt: 321.76 g/mol
InChI Key: QATBGMJFINDXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a tetrahydropyrimidine core substituted with a 6-methyl group and a 2,4-dione moiety. The propanamide side chain is further modified with a 2-chlorobenzyl group, introducing both lipophilic and electron-withdrawing properties.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3/c1-9-11(14(21)19-15(22)18-9)6-7-13(20)17-8-10-4-2-3-5-12(10)16/h2-5H,6-8H2,1H3,(H,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATBGMJFINDXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)CCC(=O)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide can be achieved through a multi-step process involving the following key steps:

    Formation of the 2-chlorobenzylamine intermediate: This step involves the reaction of 2-chlorobenzyl chloride with ammonia or an amine to form 2-chlorobenzylamine.

    Synthesis of the 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine intermediate: This intermediate can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.

    Coupling of the intermediates: The final step involves the coupling of the 2-chlorobenzylamine intermediate with the 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine intermediate in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced amide derivatives.

    Substitution: The 2-chlorobenzyl group can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of N-oxides and other oxidized derivatives.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Biological Research: It is used as a tool compound to study the effects of amide derivatives on various biological systems.

    Materials Science: The compound is explored for its potential use in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s closest analogs differ in substituents on the tetrahydropyrimidine core and the amide side chain. Key examples include:

Compound Name / ID (Evidence Source) Core Substituents Amide Side Chain Substituents Key Structural Features
Target Compound 6-Methyl, 2,4-dioxo 2-Chlorobenzyl-propanamide Chlorine atom (electron-withdrawing), aromatic benzyl
Compound 34 () 3-Ethyl, 6-amino, 2,4-dioxo Phenoxyacetamide Ether linkage, aromatic phenoxy group
Compound 35 () 3-Ethyl, 6-amino, 2,4-dioxo 2-Methyl-3-phenylpropanamide Branched alkyl chain, aromatic phenyl
Compound 15 () 3-Ethyl, 6-amino, 2,4-dioxo 3-Phenylpropanamide Linear chain, aromatic phenyl
Compound 28 () 3-(2-Fluorobenzyl), 6-amino, 2,4-dioxo 4-Acetylaminophenylacetamide Fluorine atom, acetylated amine

Key Observations :

  • Electron-withdrawing groups (e.g., Cl in the target compound, F in compound 28) enhance stability and may influence binding affinity to biological targets .
  • Branched vs. linear chains : Compound 35’s branched methyl-phenylpropanamide may reduce crystallinity compared to the target compound’s linear propanamide chain, as reflected in lower melting points (265–267°C for 35 vs. >320°C for compounds with linear chains in ) .

Physicochemical Properties

Melting points and synthetic yields vary significantly across analogs:

Compound Name / ID (Evidence Source) Yield (%) Melting Point (°C) Analytical Methods (NMR, IR, HRMS)
Target Compound N/A N/A Not reported in evidence
Compound 34 () 88 289–293 $^1$H NMR, $^13$C NMR, IR
Compound 15 () 90 >320 $^1$H NMR, $^13$C NMR, HRMS
Compound 28 () Not specified Not specified $^1$H NMR, $^13$C NMR (reaction details)

Key Trends :

  • High melting points (>320°C) in compounds like 15 () suggest strong intermolecular hydrogen bonding from the unsubstituted amide and rigid aromatic groups.
  • Lower yields (e.g., 80% for compound 37 in ) correlate with steric hindrance from bulkier substituents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.